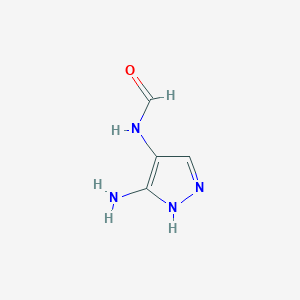
3-Amino-4-formamido pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-formamido pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a formamido group at the 4-position. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and industrial processes . The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-4-formamido pyrazole typically involves the reaction of cyanoacetamide with triethyl orthoformate and hydrazine hydrate in the presence of sulfuric acid . The reaction proceeds through the formation of intermediate products, which are then subjected to suction filtration, rinsing, stoving, and smashing to obtain the final product with high purity and yield .
Industrial Production Methods: Industrial production methods for this compound often follow similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-4-formamido pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and formamido groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
3-Amino-4-formamido pyrazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Amino-4-formamido pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as p38MAPK and various kinases, which play crucial roles in cellular signaling and metabolic processes . By binding to these targets, the compound can modulate their activity, leading to therapeutic effects in various diseases .
Comparaison Avec Des Composés Similaires
3-Aminopyrazole: Similar structure but lacks the formamido group.
4-Aminopyrazole: Similar structure but lacks the amino group at the 3-position.
5-Aminopyrazole: Similar structure but lacks the formamido group and has the amino group at the 5-position.
Uniqueness: 3-Amino-4-formamido pyrazole is unique due to the presence of both amino and formamido groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in the synthesis of various bioactive compounds .
Propriétés
Formule moléculaire |
C4H6N4O |
|---|---|
Poids moléculaire |
126.12 g/mol |
Nom IUPAC |
N-(5-amino-1H-pyrazol-4-yl)formamide |
InChI |
InChI=1S/C4H6N4O/c5-4-3(6-2-9)1-7-8-4/h1-2H,(H,6,9)(H3,5,7,8) |
Clé InChI |
QIQAQXXQTIXPIR-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=C1NC=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


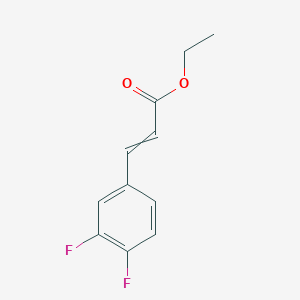
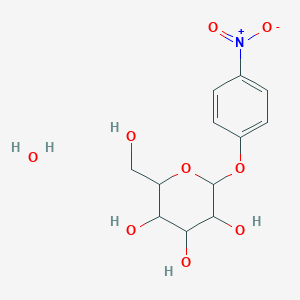

![methyl N-[1-[[4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13387955.png)
![7-But-2-ynyl-8-[3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13387960.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[4-(hydroxymethyl)phenyl]carbamoyl]-4-ureido-butyl]carbamoyl]-2-methyl-propyl]hexanamide](/img/structure/B13387968.png)
![2-[3-[[6-(aminomethyl)-3-azanyl-3,4-dihydro-2H-pyran-2-yl]oxy]-4-azanyl-6-(ethylamino)-2-oxidanyl-cyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid](/img/structure/B13387984.png)
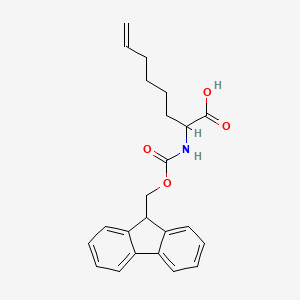
![2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13387987.png)
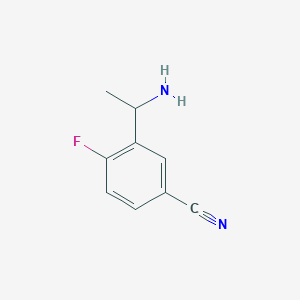
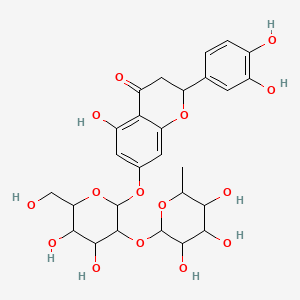
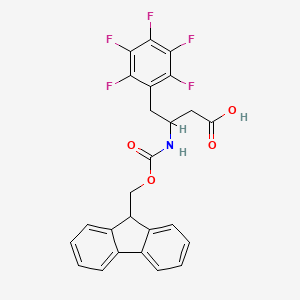
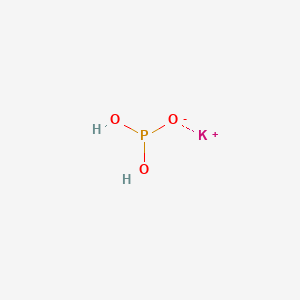
![decasodium;6-[6-[2-carboxylato-4-hydroxy-6-[4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B13388005.png)
